Receptor Binding Affinity: Pergolide Exhibits Higher D2 Affinity than Bromocriptine but Lower D2 Affinity than Cabergoline and Lisuride in Human Striatum
In a direct comparative study of dopamine receptor agonists in human striatal tissue, pergolide demonstrated a D2 receptor Ki of 0.86 nM, which was higher (more potent) than that of bromocriptine (Ki = 2.5 nM) but lower than cabergoline (Ki = 0.61 nM) and lisuride (Ki = 0.95 nM) [1]. For D1 receptors, pergolide's affinity (Ki = 447 nM) was substantially lower than that of lisuride (Ki = 56.7 nM) and alpha-dihydroergocryptine (Ki = 35.4 nM) [1]. The D3 receptor affinity of pergolide (Ki = 0.86 nM) was comparable to pramipexole (Ki = 0.97 nM) and lisuride (Ki = 1.08 nM) [1].
| Evidence Dimension | Receptor binding affinity (Ki, nM) for D2, D1, and D3 receptors |
|---|---|
| Target Compound Data | D2 Ki = 0.86 nM; D1 Ki = 447 nM; D3 Ki = 0.86 nM |
| Comparator Or Baseline | Bromocriptine: D2 Ki = 2.5 nM; Cabergoline: D2 Ki = 0.61 nM; Lisuride: D2 Ki = 0.95 nM, D1 Ki = 56.7 nM, D3 Ki = 1.08 nM; Pramipexole: D3 Ki = 0.97 nM |
| Quantified Difference | Pergolide D2 affinity 2.9-fold higher than bromocriptine; 1.4-fold lower than cabergoline; 1.1-fold higher than lisuride; D3 affinity similar to comparators |
| Conditions | Competition binding assays using [3H]spiperone (D2) and [3H]SCH 23390 (D1) in postmortem human striatal tissue |
Why This Matters
This binding profile informs selection of pergolide for experiments requiring balanced D2/D3 agonism with moderate D1 activity, distinct from pure D2 agonists like bromocriptine or high-D2 affinity agents like cabergoline.
- [1] Gerlach M, Double K, Arzberger T, Leblhuber F, Tatschner T, Riederer P. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum. J Neural Transm (Vienna). 2003;110(10):1119-27. View Source
